Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide with ethyl 4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions . The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as hydrochloric acid, and specific temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. The thiadiazole moiety is known to disrupt DNA replication by interfering with the enzymes involved in the process . This disruption inhibits the growth and proliferation of bacterial and cancer cells . Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
2-Amino-1,3,4-thiadiazole: Exhibits similar biological activities but with different molecular targets.
5-Phenyl-1,3,4-thiadiazole: Used in the development of new materials with specific properties.
Properties
IUPAC Name |
ethyl 6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S2/c1-3-27-15(23)13-12(8-28-17-21-20-9(2)29-17)18-16(24)19-14(13)10-5-4-6-11(7-10)22(25)26/h4-7,14H,3,8H2,1-2H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBOPUFIDBTSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])CSC3=NN=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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